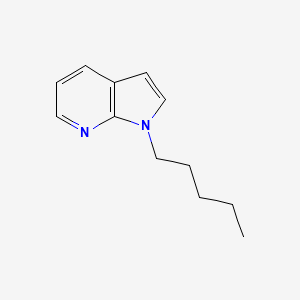
1-Pentyl-7-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-7-azaindole is a chemical compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system The presence of the nitrogen atom in the ring structure imparts unique chemical and biological properties to these compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentyl-7-azaindole can be synthesized through various synthetic routes. One common method involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes in the presence of alkali amides. The chemoselectivity of the reaction is counterion dependent, with lithium hexamethyldisilazide generating 7-azaindolines and potassium hexamethyldisilazide furnishing 7-azaindoles . Another method involves the treatment of 1-N-pentyl-3-trifluoroacyl-7-azaindole with aluminium chloride and trifluoroacetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by flash chromatography and the use of specific solvents and reagents to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyl-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azaindole derivatives, while reduction may produce reduced azaindole compounds.
Wissenschaftliche Forschungsanwendungen
1-Pentyl-7-azaindole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of inhibitors for protein kinases, such as CDK9/Cyclin T and Haspin
Synthetic Cannabinoids: this compound is a key component in the synthesis of synthetic cannabinoids, which are studied for their pharmacological properties and potential therapeutic applications.
Drug Discovery: The compound serves as a scaffold for the development of novel therapeutic agents targeting various biological pathways.
Wirkmechanismus
The mechanism of action of 1-Pentyl-7-azaindole involves its interaction with specific molecular targets and pathways. For example, as a synthetic cannabinoid, it activates cannabinoid receptors (CB1 and CB2) in the body, mimicking the effects of natural cannabinoids . In medicinal chemistry, the compound acts as an inhibitor of protein kinases by binding to the active sites of these enzymes, thereby blocking their activity and affecting cellular processes such as cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Pentyl-7-azaindole can be compared with other similar compounds, such as:
7-Azaindole: The parent compound without the pentyl group, which also exhibits interesting chemical and biological properties.
1-Pentyl-3-trifluoroacyl-7-azaindole: A derivative with a trifluoroacyl group, used in synthetic cannabinoid research.
N-Benzyl-7-azaindolequinuclidinone: A novel class of cannabinoid receptor ligands with greater selectivity towards CB2 receptors.
The uniqueness of this compound lies in its specific structural modifications, which impart distinct pharmacological properties and make it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1-pentylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-9-14-10-7-11-6-5-8-13-12(11)14/h5-8,10H,2-4,9H2,1H3 |
InChI-Schlüssel |
WTEPWUWBPMOFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














